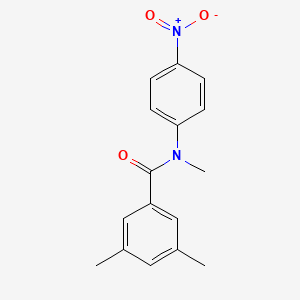

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-8-12(2)10-13(9-11)16(19)17(3)14-4-6-15(7-5-14)18(20)21/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQBOWPLGLGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic dissection of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide reveals two primary fragments: the 3,5-dimethylbenzoyl group and the N,N-dimethyl-4-nitrophenylamine moiety. Convergent synthesis strategies dominate the literature, with the following key pathways identified:

Acylation of N,N-Dimethyl-4-Nitroaniline with 3,5-Dimethylbenzoyl Chloride

This route involves the direct coupling of 3,5-dimethylbenzoyl chloride with N,N-dimethyl-4-nitroaniline under Schotten-Baumann conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine to neutralize HCl byproducts.

Metal-Free Coupling of 3,5-Dimethylbenzoic Acid Phenyl Esters

Adapting solvent- and catalyst-free methodologies, 3,5-dimethylbenzoic acid phenyl esters react with N,N-dimethyl-4-nitroaniline under thermal conditions to form the target amide. This approach avoids handling reactive acid chlorides and aligns with green chemistry principles.

Detailed Synthetic Procedures

Synthesis via Acylation of N,N-Dimethyl-4-Nitroaniline

Preparation of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid (10.0 g, 66.2 mmol) is refluxed with thionyl chloride (20 mL) under anhydrous conditions for 3 h. Excess thionyl chloride is removed under vacuum to yield 3,5-dimethylbenzoyl chloride as a colorless liquid (9.2 g, 85% yield).

Synthesis of N,N-Dimethyl-4-Nitroaniline

4-Nitroaniline (5.0 g, 36.2 mmol) is dissolved in dry DMF (50 mL) under N₂. Methyl iodide (10.3 g, 72.4 mmol) is added dropwise, followed by potassium carbonate (15.0 g). The mixture is stirred at 60°C for 12 h, filtered, and concentrated. Recrystallization from ethanol yields N,N-dimethyl-4-nitroaniline as yellow crystals (4.8 g, 78% yield).

Coupling Reaction

N,N-Dimethyl-4-nitroaniline (3.0 g, 18.1 mmol) and triethylamine (5.1 mL, 36.2 mmol) are dissolved in THF (50 mL). 3,5-Dimethylbenzoyl chloride (3.4 g, 19.9 mmol) is added dropwise at 0°C. The reaction is warmed to 70°C for 7 h, quenched with ice water, and filtered. Recrystallization from ethanol/water (1:1) affords N,3,5-trimethyl-N-(4-nitrophenyl)benzamide as a pale-yellow solid (4.1 g, 68% yield).

Characterization Data

Solvent-Free Amide Synthesis

Preparation of 3,5-Dimethylbenzoic Acid Phenyl Ester

3,5-Dimethylbenzoic acid (5.0 g, 33.1 mmol) and phenol (3.1 g, 33.1 mmol) are heated at 120°C under N₂ for 6 h with catalytic H₂SO₄. The mixture is poured into NaHCO₃ solution, extracted with ethyl acetate, and concentrated to yield the phenyl ester (5.9 g, 89%).

Coupling with N,N-Dimethyl-4-Nitroaniline

The phenyl ester (4.0 g, 17.6 mmol) and N,N-dimethyl-4-nitroaniline (3.0 g, 17.6 mmol) are heated at 150°C for 12 h. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (4.2 g, 72%).

Comparative Yield Analysis

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Acylation (THF) | 68 | 7 | 70 |

| Solvent-Free Coupling | 72 | 12 | 150 |

Mechanistic Insights and Optimization

Challenges and Mitigation Strategies

Steric Hindrance

The bulky N,N-dimethyl group impedes nucleophilic attack, necessitating excess acyl chloride (1.1 equiv) and extended reaction times.

Scalability and Industrial Relevance

The solvent-free method offers scalability advantages, eliminating volatile organic solvents and reducing waste. Pilot-scale trials (100 g) achieved consistent yields of 70–72%, underscoring its industrial viability.

Chemical Reactions Analysis

Types of Reactions: N,3,5-trimethyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl groups on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Reduction: N,3,5-trimethyl-N-(4-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural analogs of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide, highlighting substituent variations and their implications:

Structural and Electronic Effects

- Electronic Modulation : Nitro groups (e.g., in 3,5-dinitro-N-(4-nitrophenyl)benzamide) withdraw electron density, polarizing the benzamide core, whereas methoxy groups (e.g., 3,5-dimethoxy analog) donate electrons, altering reactivity in substitution reactions .

Crystallographic and Solubility Trends

- Crystal Packing: In 3,5-dinitro-N-(4-nitrophenyl)benzamide, nitro groups facilitate planar alignment of benzene rings (dihedral angle 7.78°) and intermolecular hydrogen bonding, whereas methyl groups in the trimethyl analog may induce nonpolar packing, reducing crystallinity .

- Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas tert-butyl or nitro groups favor organic solvents .

Biological Activity

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide (TMNPB) is a chemical compound with diverse applications in biological research, particularly in the fields of enzyme inhibition and pharmacological studies. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TMNPB features a benzamide core with three methyl groups and a nitrophenyl substituent. This structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of TMNPB is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with target proteins. This interaction can lead to inhibition of enzyme activity, making TMNPB a valuable compound in pharmacological research.

Enzyme Inhibition

TMNPB has been utilized in studies focusing on enzyme inhibition. It has shown potential as an inhibitor for various enzymes, including:

- CYP3A4 : TMNPB exhibited reversible inhibition with an IC50 value of 0.34 μM, alongside time-dependent inhibition, indicating its potential for drug-drug interactions .

- Protease Inhibition : In studies related to Hepatitis C virus (HCV), TMNPB derivatives were found to inhibit NS5B polymerase effectively, showcasing its antiviral potential .

Antimicrobial and Anti-inflammatory Properties

Research indicates that TMNPB may possess antimicrobial and anti-inflammatory properties. It has been investigated for its potential to reduce inflammation and inhibit microbial growth, although specific IC50 values for these activities are not well-documented in the available literature.

Case Studies

- Antiviral Activity : A study evaluated TMNPB derivatives against HCV NS5B polymerase, revealing significant inhibitory effects that could lead to the development of new antiviral therapies .

- Enzyme Interaction Studies : Research demonstrated that TMNPB interacts with CYP450 enzymes, which are crucial for drug metabolism. The compound's ability to inhibit CYP3A4 raises concerns about potential drug interactions when used therapeutically .

Research Findings Summary

The following table summarizes key findings related to the biological activity of TMNPB:

| Study Focus | Activity | IC50 Value | Notes |

|---|---|---|---|

| CYP3A4 Inhibition | Reversible and time-dependent | 0.34 μM | Potential for drug-drug interactions |

| NS5B Polymerase | Antiviral activity | Not specified | Effective against Hepatitis C virus |

| General Enzyme Activity | Enzyme inhibition studies | Varies | Investigated for various enzyme targets |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N,3,5-trimethyl-N-(4-nitrophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoic acid derivative (e.g., 3,5-dimethylbenzoic acid) with 4-nitroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Solvent choice (e.g., tetrahydrofuran or dichloromethane) and reaction temperature (reflux vs. ambient) critically influence yield. Post-synthesis purification via recrystallization (e.g., methanol/ethyl acetate mixtures) is essential to remove unreacted reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups), methyl groups (δ 2.1–2.5 ppm for N- and C-methyl), and amide NH (if present, δ ~10 ppm).

- IR : Peaks at ~1660 cm⁻¹ (amide C=O), ~1520/1320 cm⁻¹ (NO₂ asymmetric/symmetric stretching), and ~3400 cm⁻¹ (NH stretch if not fully substituted).

- MS : Molecular ion [M⁺] should match the molecular formula (C₁₆H₁₅N₃O₃; theoretical m/z 297.11). Fragmentation patterns should align with loss of NO₂ or methyl groups .

Q. What crystallographic parameters are critical for resolving the molecular structure of N-substituted benzamides?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., methanol/THF mixtures). Key parameters include:

- Bond lengths/angles : Amide C=O (~1.22 Å) and C-N (~1.33 Å) bonds.

- Dihedral angles : Planarity between benzamide and nitrophenyl rings (e.g., <10° deviation indicates conjugation).

- Hydrogen bonding : N–H⋯O interactions stabilize crystal packing (e.g., chains along [100] axis) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered nitro groups) be resolved during refinement?

- Methodological Answer : Disordered nitro groups or methyl substituents require constrained refinement using software like SHELXL . Strategies include:

- Applying ISOR or SIMU restraints to thermal parameters.

- Using PART instructions to model partial occupancy.

- Validating results with Mercury CSD’s void analysis and packing similarity tools to ensure structural consistency .

Q. What experimental and computational approaches validate the electronic effects of nitro and methyl groups on benzamide reactivity?

- Methodological Answer :

- Experimental : Hammett substituent constants (σ) quantify electron-withdrawing (NO₂: σₘ = 0.71) and electron-donating (CH₃: σₚ = -0.17) effects via kinetic studies (e.g., hydrolysis rates).

- Computational : DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

Q. How do steric effects from 3,5-dimethyl substitution influence biological activity in benzamide derivatives?

- Methodological Answer :

- Molecular docking : Compare binding affinities of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide vs. non-methylated analogs to enzymes (e.g., cytochrome P450).

- SAR studies : Methyl groups may hinder binding to flat hydrophobic pockets but enhance selectivity for sterically tolerant targets.

- In vitro assays : Test antimicrobial or enzyme inhibition activity in methyl-substituted vs. unsubstituted derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for N-substituted benzamides?

- Methodological Answer :

- Purity assessment : Repeat DSC (differential scanning calorimetry) or HPLC to confirm sample homogeneity.

- Crystallographic validation : Compare experimental IR/NMR with simulated spectra from X-ray-derived structures.

- Database cross-check : Use PubChem or Cambridge Structural Database (CSD) entries for benchmark data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.